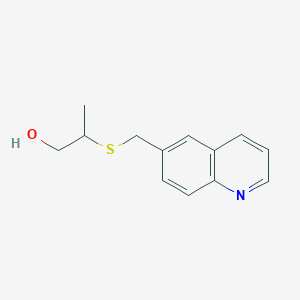
2-(5-Bromopyridin-3-yl)sulfonyloxazinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Bromopyridin-3-yl)sulfonyloxazinane, also known as BPOX, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. BPOX is a heterocyclic compound that contains a pyridine ring and an oxazinane ring, both of which have been found to exhibit unique pharmacological properties.
Mécanisme D'action
The mechanism of action of 2-(5-Bromopyridin-3-yl)sulfonyloxazinane is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and inflammation. 2-(5-Bromopyridin-3-yl)sulfonyloxazinane has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammatory responses. By inhibiting PDE4, 2-(5-Bromopyridin-3-yl)sulfonyloxazinane may reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. 2-(5-Bromopyridin-3-yl)sulfonyloxazinane has also been found to inhibit the activity of the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects
2-(5-Bromopyridin-3-yl)sulfonyloxazinane has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as tumor necrosis factor alpha (TNF-α) and interleukin-6 (IL-6), which are involved in the pathogenesis of inflammatory diseases. 2-(5-Bromopyridin-3-yl)sulfonyloxazinane has also been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, 2-(5-Bromopyridin-3-yl)sulfonyloxazinane has been shown to reduce the production of reactive oxygen species (ROS), which are involved in the pathogenesis of various diseases, including cancer and neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(5-Bromopyridin-3-yl)sulfonyloxazinane is its potent pharmacological activity, which makes it a potential candidate for the development of new drugs for the treatment of various diseases. Additionally, 2-(5-Bromopyridin-3-yl)sulfonyloxazinane is relatively easy to synthesize, making it readily available for use in laboratory experiments. However, one of the limitations of 2-(5-Bromopyridin-3-yl)sulfonyloxazinane is its low solubility in water, which may limit its bioavailability in vivo.
Orientations Futures
There are several future directions for the research on 2-(5-Bromopyridin-3-yl)sulfonyloxazinane. One potential direction is the development of new drugs based on the structure of 2-(5-Bromopyridin-3-yl)sulfonyloxazinane for the treatment of inflammatory diseases and cancer. Another potential direction is the investigation of the mechanism of action of 2-(5-Bromopyridin-3-yl)sulfonyloxazinane, which may lead to the discovery of new signaling pathways and targets for drug development. Additionally, the development of new synthetic methods for 2-(5-Bromopyridin-3-yl)sulfonyloxazinane may improve its yield and bioavailability in vivo.
Méthodes De Synthèse
The synthesis of 2-(5-Bromopyridin-3-yl)sulfonyloxazinane involves a multi-step process that begins with the reaction of 5-bromopyridine-3-carbaldehyde with 2-aminoethanol to form 2-(5-bromopyridin-3-yl)oxazolidin-2-one. This intermediate compound is then reacted with p-toluenesulfonyl chloride to form the final product, 2-(5-bromopyridin-3-yl)sulfonyloxazinane. The overall yield of this reaction is approximately 40%.
Applications De Recherche Scientifique
2-(5-Bromopyridin-3-yl)sulfonyloxazinane has been found to exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2-(5-Bromopyridin-3-yl)sulfonyloxazinane has also been found to possess potent anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, 2-(5-Bromopyridin-3-yl)sulfonyloxazinane has been shown to exhibit antiviral activity against the hepatitis C virus.
Propriétés
IUPAC Name |
2-(5-bromopyridin-3-yl)sulfonyloxazinane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O3S/c10-8-5-9(7-11-6-8)16(13,14)12-3-1-2-4-15-12/h5-7H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVIBYNIHMKJEII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCON(C1)S(=O)(=O)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[3-[(2-Fluorophenyl)methylamino]phenyl]propan-1-ol](/img/structure/B6630887.png)
![4-[(Cyclopropylamino)methyl]-2-methylbenzonitrile](/img/structure/B6630888.png)

![2-[(2-Chloro-4-cyanophenyl)sulfonyl-(2-methylpropyl)amino]acetic acid](/img/structure/B6630894.png)
![2-[(6-amino-5-chloropyrimidin-4-yl)-methylamino]-N-cyclopropylacetamide](/img/structure/B6630908.png)


![3-[3-(2-Methoxypropanoylamino)phenyl]propanoic acid](/img/structure/B6630921.png)
![2-Hydroxy-3-[[2-(2,2,2-trifluoroethoxy)acetyl]amino]propanoic acid](/img/structure/B6630928.png)


